N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with precursor compound .Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
The synthesis of related compounds involves complex chemical reactions highlighting the versatility of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide derivatives in chemical synthesis. For example, Jin et al. (2005) described the synthesis of Gefitinib, a notable compound, through transfer hydrogenation and Dimroth rearrangement processes with a significant yield Jin et al., 2005.
Characterization and Evaluation
Loganathan Velupillai et al. (2015) synthesized a novel series of derivatives starting from commercially available 3,4-Difluoronirobenzene, characterizing them using 1HNMR and mass spectral data. These compounds exhibited antibacterial and antifungal activities, indicating their potential in biomedical applications Loganathan Velupillai et al., 2015.
Biological Activity
Antimicrobial and Antifungal Properties
The synthesized compounds from the mentioned studies have been evaluated for their antimicrobial and antifungal activities. For instance, Gorle et al. (2016) reported significant larvicidal activity against third instar larvae, highlighting the potential of these compounds in pest control and public health Gorle et al., 2016.
Antitumor Activity
Xuechen Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its antitumor activity, indicating its potential in cancer treatment Xuechen Hao et al., 2017.
Molecular Docking Studies
Molecular Docking
Janakiramudu et al. (2017) conducted molecular docking studies to assess the antimicrobial potency of synthesized compounds, which revealed that the sulfonamide derivatives are potent antifungal agents compared to the carbamate derivatives. This suggests the importance of structural features in the biological activity of these compounds Janakiramudu et al., 2017.
Mechanism of Action
Target of Action
The primary target of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide, also known as N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide or Bionet2_001191, is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathway is the MAPK signaling pathway . The inhibition of MAPK14 by the compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are due to the compound’s interaction with MAPK14 and the subsequent disruption of the MAPK signaling pathway .
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNYDAEYIRPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.